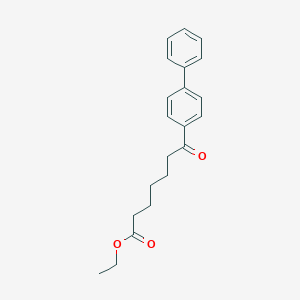

7-(4-联苯基)-7-氧代庚酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is a chemical compound with the molecular formula C22H26O3 . It has a molecular weight of 338.4 g/mol . The IUPAC name for this compound is ethyl 8-oxo-8-(4-phenylphenyl)octanoate .

Molecular Structure Analysis

The molecular structure of Ethyl 7-(4-biphenyl)-7-oxoheptanoate consists of a biphenyl group attached to a heptanoate chain with an ethyl group at one end and a carbonyl group at the other . The InChI string for this compound is InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 7-(4-biphenyl)-7-oxoheptanoate has a molecular weight of 338.4 g/mol . It has a XLogP3 value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds .科学研究应用

Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Agents

The biphenyl moiety, a core structure within Ethyl 7-(4-biphenyl)-7-oxoheptanoate, is prevalent in a variety of pharmacologically active compounds. It has been incorporated into drugs that exhibit anti-inflammatory and antimicrobial properties . The compound’s ability to interact with biological targets can be attributed to the biphenyl scaffold’s structural rigidity and electronic properties, which enhance binding affinity to various enzymes and receptors.

Agriculture: Crop Protection Products

In the agricultural sector, biphenyl derivatives are utilized to create crop protection products . These compounds can serve as intermediates in the synthesis of pesticides and herbicides, providing protection against a wide range of pests and diseases that affect crops, thereby improving yield and quality.

Organic Light-Emitting Diodes (OLEDs)

Ethyl 7-(4-biphenyl)-7-oxoheptanoate derivatives have applications in the development of OLEDs. The biphenyl core is used in the synthesis of electroactive polymers, which are essential for creating efficient charge-transporting layers in OLED devices . These materials contribute to the overall performance of OLEDs, including brightness and energy efficiency.

Liquid Crystal Technology

Biphenyl derivatives are significant in the production of liquid crystals, particularly for displays . The structural properties of biphenyls, such as the angle between the phenyl rings, are crucial for the mesomorphic behavior of liquid crystals, which is the foundation of their application in LCD technology.

Pharmacology: Drug Synthesis

In pharmacology, Ethyl 7-(4-biphenyl)-7-oxoheptanoate can be a precursor in the synthesis of various drugs. The biphenyl structure is a key component in many active pharmaceutical ingredients (APIs), and its derivatives are used to synthesize drugs with diverse therapeutic effects, including antitumor, antihypertensive, and anti-diabetic activities .

Synthetic Organic Chemistry: Reactions and Methodologies

The biphenyl scaffold is a versatile platform in synthetic organic chemistry. It undergoes various metalated chemical reactions, such as Suzuki–Miyaura and Negishi couplings, which are pivotal in constructing complex organic molecules . These methodologies are fundamental in the synthesis of complex organic compounds, including natural products and polymers.

Optoelectronic Materials

Biphenyl derivatives are used in the creation of optoelectronic materials due to their excellent electronic properties. They are involved in the synthesis of compounds that form the active layers in optoelectronic devices, which are used for light detection and emission .

Chemical Sensing and Detection

Modified biphenyl compounds have been explored for their potential in chemical sensing and detection. They can be engineered to detect specific substances, including pollutants, gases, and ions, due to their selective binding capabilities .

属性

IUPAC Name |

ethyl 7-oxo-7-(4-phenylphenyl)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLHBZHWFPUPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645638 |

Source

|

| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-biphenyl)-7-oxoheptanoate | |

CAS RN |

147862-41-7 |

Source

|

| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)